1,2-dimethyl-1H-imidazole-5-carbaldehyde
Overview
Description
1,2-Dimethyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at positions 1 and 2, and an aldehyde group at position 5 on the imidazole ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
1,2-Dimethyl-1H-imidazole-5-carbaldehyde is a type of imidazole derivative . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
It is used as a photoresponsive polymer and metal-organic backbone material for the preparation of hybrid matrix membranes .
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a ligand, binding to metal ions in metalloenzymes, thereby influencing their catalytic activity. Additionally, this compound can form Schiff bases with amino groups in proteins, altering their structure and function .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for signal transduction. This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions but can degrade when exposed to light or oxygen. Over time, the degradation products can have different biochemical properties, potentially leading to altered cellular responses. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites. The interaction of this compound with cofactors, such as NADH or FAD, can also modulate its metabolic fate and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be found in the nucleus, where it can interact with DNA and regulatory proteins, affecting gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1H-imidazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dimethyl-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
1,2-Dimethyl-1H-imidazole-5-carbaldehyde can be compared with other imidazole derivatives such as:
1-Methyl-2-imidazolecarboxaldehyde: Similar structure but with only one methyl group.
4-Methyl-5-imidazolecarboxaldehyde: Methyl group at position 4 instead of 1 and 2.
1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde: Contains a fused benzene ring, making it more rigid and planar.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and aldehyde functionality make it a valuable intermediate for various synthetic applications.
Properties
IUPAC Name |
2,3-dimethylimidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-3-6(4-9)8(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMFQOKIINBGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390194 | |
Record name | 1,2-dimethyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24134-12-1 | |
Record name | 1,2-dimethyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dimethyl-5-formylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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